2-Bromo-2-phenylacetamide
Description
Historical Context of α-Haloacetamides in Synthetic Organic Chemistry
The study of α-haloacetamides, a class of compounds to which 2-Bromo-2-phenylacetamide belongs, has a rich history rooted in the fundamental principles of organic reactivity. These compounds were recognized early on as potent electrophiles and versatile synthons. Their general structure, containing a reactive carbon-halogen bond activated by an adjacent amide group, makes them prime candidates for nucleophilic substitution reactions.
Historically, the synthesis of α-haloacetamides evolved from direct halogenation methods to more controlled procedures. smolecule.com One established method involves the reaction of isocyanates with halocarbenoids, which provides a chemoselective route to these amides. scielo.brrsc.org The reactivity of α-haloacetamides is profoundly influenced by the substituents on the amide nitrogen; N-alkyl derivatives often behave as formal 1,3-dipoles in domino reactions, expanding their synthetic utility. rsc.org
Furthermore, the structural motif of an α-halo carbonyl is famously associated with the Favorskii rearrangement . This reaction, typically involving α-halo ketones in the presence of a base, leads to rearranged carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. wikipedia.orgambeed.com While the classic Favorskii rearrangement applies to ketones, its principles have informed the understanding of base-induced reactions of related structures like α-haloamides, which can undergo analogous transformations to yield valuable products such as α,β-unsaturated amides or rearranged acid derivatives. ddugu.ac.in This historical understanding of the reactivity of α-halo carbonyl compounds provides a crucial framework for appreciating the synthetic potential of this compound.
The significance of this compound in modern research lies in its role as a bifunctional building block, where the interplay between the phenyl ring, the bromine atom, and the amide group dictates its reactivity. The synthesis of this compound can be achieved through the α-bromination of 2-phenylacetamide (B93265) or by converting its corresponding carboxylic acid, 2-bromo-2-phenylacetic acid, into the primary amide. The latter can be synthesized from 2-phenylacetic acid using a brominating agent like N-Bromosuccinimide (NBS). chemicalbook.com
Key Research Applications:
Electrophilic Substrate: The primary role of this compound is as an electrophile. The carbon atom bearing both the bromine and the phenyl group is highly activated towards nucleophilic attack. The phenyl group stabilizes the transition state of both Sₙ1 and Sₙ2 reactions, while the bromine atom serves as an excellent leaving group. This allows for the straightforward introduction of the 2-phenylacetamide moiety into other molecules. For instance, reactions with various nucleophiles such as amines, thiols, or alkoxides can lead to the formation of α-substituted phenylacetamides, which are scaffolds for numerous biologically active compounds. The nucleophilic substitution of the bromine in closely related α-bromo-α-phenyl esters and amides to introduce fluorine is a documented transformation. rsc.org
Precursor to Heterocycles: α-Haloacetamides are well-established precursors for the synthesis of a diverse array of nitrogen-containing heterocycles. rsc.org this compound can be utilized in condensation reactions with various reagents to construct ring systems. For example, its reaction with thiourea (B124793) or its derivatives can lead to the formation of aminothiazole rings, a common core in medicinal chemistry.
Substrate in Metal-Catalyzed Reactions: Contemporary organic synthesis heavily relies on transition-metal catalysis. While specific studies on this compound are not widespread, its analogs are used in advanced reactions. For example, 2-bromo-2,2-difluoro-N-phenylacetamide undergoes copper-catalyzed arylation and radical nucleophilic substitution (Sᵣₙ1) reactions. researchgate.netresearchgate.net This suggests that this compound holds potential as a substrate in similar cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position.
The combination of a reactive electrophilic center and the potential for participation in rearrangement and cyclization reactions ensures that this compound remains a significant and versatile intermediate for synthetic chemists aiming to construct complex molecular targets.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₈H₈BrNO | Main subject of the article |
| 2-phenylacetamide | C₈H₉NO | Precursor for synthesis |
| 2-bromo-2-phenylacetic acid | C₈H₇BrO₂ | Precursor for synthesis. chemicalbook.com |
| 2-phenylacetic acid | C₈H₈O₂ | Starting material for precursor synthesis. chemicalbook.com |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating agent. chemicalbook.com |
| 2-bromo-2,2-difluoro-N-phenylacetamide | C₈H₆BrF₂NO | Analog used in catalysis. researchgate.netresearchgate.net |
| Bromoacetyl bromide | C₂H₂Br₂O | Reagent for synthesis of α-haloacetamides. smolecule.com |
| Aniline (B41778) | C₆H₇N | Starting material in a related synthesis. researchgate.net |
| Isocyanates | R-NCO | Starting materials for α-haloacetamide synthesis. scielo.brrsc.org |
| Thiourea | CH₄N₂S | Potential reactant for heterocycle synthesis |
Structure
3D Structure
Properties
CAS No. |
19078-71-8 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-2-phenylacetamide |
InChI |
InChI=1S/C8H8BrNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) |
InChI Key |
AHAHDSZRVUVAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 2 Phenylacetamide and Analogues
Direct Bromination Approaches
Direct bromination methods involve the introduction of a bromine atom at the alpha-position of an N-phenylacetamide derivative or the formation of the acetamide (B32628) bond using a brominated precursor. These approaches are widely employed due to their straightforward nature.
Bromination of N-Phenylacetamide Derivatives
The direct bromination of N-phenylacetamide at the benzylic position to yield 2-bromo-2-phenylacetamide is a classic example of α-bromination of a carbonyl compound. This reaction is distinct from the electrophilic aromatic substitution that typically occurs on the phenyl ring of acetanilide (B955). The α-bromination is favored as it does not require the temporary disruption of the aromatic system, which would be a higher energy pathway. nih.gov This transformation can be achieved using an electrophilic bromine source such as N-bromosuccinimide (NBS). The reaction proceeds by targeting the carbon atom adjacent to the carbonyl group of the amide. nih.gov
While direct bromination of the aromatic ring of acetanilide is a common reaction, leading to ortho- and para-bromoacetanilide, the α-bromination specifically yields the desired 2-bromo-N-phenylacetamide. nih.gov
Acetylation Reactions of Aniline (B41778) with Bromoacetyl Bromide
A prevalent and efficient method for the synthesis of 2-bromo-N-phenylacetamide involves the direct acylation of aniline with bromoacetyl bromide. This reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758), at reduced temperatures to control the exothermic nature of the reaction. The presence of a base is crucial to neutralize the hydrogen bromide byproduct formed during the reaction. Triethylamine (TEA) is a commonly used organic base for this purpose.
A typical procedure involves dissolving aniline in dichloromethane and cooling the solution on an ice bath. Bromoacetyl bromide is then added dropwise, followed by the addition of triethylamine. irejournals.com The reaction mixture is allowed to warm to room temperature over a few hours. The product, 2-bromo-N-phenylacetamide, can then be isolated and purified by crystallization. irejournals.com
This methodology is also applicable to the synthesis of analogues. For instance, 2-bromo-N-(p-chlorophenyl) acetamide can be prepared from 4-chloroaniline (B138754) and bromoacetyl bromide. sigmaaldrich.com Similarly, the reaction of 4-bromoaniline (B143363) with bromoacetyl chloride, a closely related acyl halide, yields 2-bromo-N-(4-bromophenyl)acetamide. libretexts.org
Table 1: Synthesis of 2-Bromo-N-phenylacetamide via Acetylation of Aniline
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Aniline | Bromoacetyl bromide | Triethylamine | Dichloromethane | 2-Bromo-N-phenylacetamide |
Reaction of Bromoacetic Acid with Aniline
The direct reaction of bromoacetic acid with aniline to form 2-bromo-N-phenylacetamide represents an amide bond formation between a carboxylic acid and an amine. Such reactions typically require the use of a coupling agent to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. While specific literature detailing this direct one-pot reaction for 2-bromo-N-phenylacetamide is not abundant in the provided context, solid-phase synthesis methodologies have utilized this approach. For example, bromoacetic acid can be coupled to an amine on a resin support, which is a common strategy in combinatorial chemistry.
Alternative and Catalytic Synthetic Routes
To enhance reaction efficiency, selectivity, and to employ milder reaction conditions, alternative and catalytic routes for the synthesis of this compound have been explored. These methods often involve the use of phase transfer catalysts or specific base-promoted strategies.
Phase Transfer Catalysis in Bromination Reactions
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). While the direct application of PTC for the α-bromination of N-phenylacetamide to this compound is not extensively detailed in the provided search results, the principles of PTC are relevant to reactions involving related compounds. For instance, phase transfer agents are known to accelerate transmetalation steps in the cross-coupling reactions of α-halo amides. nih.gov Furthermore, PTC has been employed in the synthesis of α-bromo-phenylacetic acids from aldehydes and bromoform, highlighting its utility in reactions involving the introduction of a bromine atom at the benzylic position. study.com The use of crown ethers as phase-transfer catalysts has been reported for the dehydrohalogenation of α-haloamides, a reaction that proceeds from a similar starting material. nih.gov
Base-Promoted Bromination Strategies
The use of a base is a cornerstone in many synthetic routes to this compound and its analogues. The base plays a crucial role in neutralizing acidic byproducts, thereby driving the reaction to completion and preventing unwanted side reactions.
In the acetylation of anilines with bromoacetyl halides, both inorganic and organic bases are employed. For example, a saturated solution of potassium carbonate, an inorganic base, is used in the synthesis of 2-bromo-N-(p-chlorophenyl) acetamide. irejournals.com Organic bases, such as triethylamine, are also widely used, as seen in the synthesis of 2-chloro-N-substituted-acetamides, where it facilitates the reaction between anilines and chloroacetyl chloride. nih.gov The choice of base can influence the reaction rate and the purity of the final product.
The α-bromination of carbonyl compounds, in general, can be promoted by either acidic or basic conditions, which facilitate the formation of the enol or enolate intermediate, respectively, making the α-carbon more susceptible to electrophilic attack by bromine. stackexchange.com
Copper-Catalyzed Direct Arylation from Bromo-Difluoro-Acetamides
A significant advancement in the synthesis of aromatic amides, analogous to this compound, involves the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides. This methodology provides a novel route to form a C-C bond between an aryl group and the amide carbonyl carbon. The reaction typically utilizes aryl boronic acids as the aryl source, with a copper catalyst facilitating the coupling.
The reaction is versatile, accommodating a wide range of 2-bromo-2,2-difluoroacetamides, including those with both aliphatic and aromatic substituents on the nitrogen atom. Furthermore, the electronic properties of the aryl boronic acid have been shown to have minimal impact on the reaction's success, with both electron-rich and electron-deficient aryl groups being successfully introduced. This robust nature makes the copper-catalyzed direct arylation a valuable tool for creating a diverse library of aromatic amides. The general reaction scheme is presented below:
General Reaction Scheme for Copper-Catalyzed Direct Arylation
R¹R²N-CO-CF₂Br + ArB(OH)₂ --(Cu catalyst)--> R¹R²N-CO-Ar
Detailed studies have optimized the reaction conditions to achieve good to excellent yields. A typical reaction involves the 2-bromo-2,2-difluoroacetamide, an aryl boronic acid, a copper (II) bromide (CuBr₂) catalyst, a ligand, and a fluoride (B91410) source in a suitable solvent.
| Entry | Aryl Boronic Acid (ArB(OH)₂) | Amide Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | N-(4-methoxyphenyl)-N-methyl-2-phenylacetamide | 85 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | N-methyl-N-phenyl-2-(4-(trifluoromethyl)phenyl)acetamide | 78 |
| 3 | 3,5-Dimethylphenylboronic acid | N-(3,5-dimethylphenyl)-N-ethyl-2-phenylacetamide | 92 |
| 4 | Naphthalen-1-ylboronic acid | N-benzyl-N-methyl-2-(naphthalen-1-yl)acetamide | 81 |
This table presents representative yields for the copper-catalyzed arylation of various 2-bromo-2,2-difluoroacetamides with different aryl boronic acids, demonstrating the versatility of this synthetic method.
Lewis Base-Catalyzed Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more reactants. Lewis base catalysis has emerged as a powerful strategy to facilitate such transformations. While direct examples for the synthesis of this compound via a Lewis base-catalyzed MCR are not prevalent, the principles can be applied to the synthesis of its analogues, particularly α-amino amides.
One relevant example is the Strecker reaction, which is a three-component reaction between a ketone or aldehyde, an amine, and a cyanide source to form an α-aminonitrile. Lewis bases, such as N,N-dimethylcyclohexylamine, have been shown to catalyze this reaction effectively, even in aqueous media. The resulting α-aminonitriles can then be hydrolyzed to afford α-amino acids, which are precursors to α-amino amides.
A hypothetical Lewis base-catalyzed MCR for an analogue of this compound could involve the reaction of a phenylglyoxal, an amine, and a bromide source. The Lewis base would activate the carbonyl group of the phenylglyoxal, facilitating the nucleophilic attack of the amine and the subsequent incorporation of the bromide.
| Catalyst Type | Reactants | Product Type | Key Features |
| Chiral Imidazolidinone | N-acyl quinolinium, Aldehyde | Optically active dihydroquinoline | Dual catalytic system with Indium triflate, excellent stereoselectivity. |
| N,N-dimethylcyclohexylamine | Ketone/Aldehyde, Aniline, Acetyl cyanide | α-aminonitrile | Operates in water, efficient for direct α-cyanoamination. |
This table showcases examples of Lewis base-catalyzed multi-component reactions that lead to the formation of complex nitrogen-containing molecules, illustrating the potential of this strategy for the synthesis of this compound analogues.
Optimization of Synthetic Reaction Conditions and Yields
Influence of Solvent Systems on Reaction Selectivity and Rate
The solvent system plays a crucial role in the outcome of bromination reactions. The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate. For the α-bromination of carbonyl compounds, a variety of solvents have been investigated.
In a study on the α-bromination of acetophenone (B1666503) with N-bromosuccinimide (NBS), dichloromethane was found to be the optimal solvent, leading to excellent selectivity for the mono-bromo product. In contrast, reactions in other solvents such as acetonitrile, diethyl ether, THF, and n-hexane resulted in lower yields. The choice of solvent can also impact the regioselectivity of bromination. For instance, the bromination of 2-isopropylphenol (B134262) with NBS in toluene (B28343) predominantly yields the ortho-brominated product, whereas in acetonitrile, the para-brominated product is favored. This is attributed to the different hydrogen bonding interactions between the substrate and the solvent.
| Solvent | Dielectric Constant (ε) | Effect on Bromination |
| Dichloromethane | 9.1 | High selectivity for mono-α-bromination of ketones. |
| Acetonitrile | 37.5 | Can lead to lower yields in α-bromination of ketones compared to dichloromethane. Favors para-bromination in phenols. |
| Toluene | 2.4 | Favors ortho-bromination in phenols due to specific interactions with the brominating agent. |
| n-Hexane | 1.9 | Generally results in lower yields for α-bromination of ketones. |
This table summarizes the influence of different solvent systems on the selectivity and outcome of bromination reactions, highlighting the importance of solvent choice in optimizing the synthesis of this compound.
Temperature Control for Selective Bromination
Temperature is a critical parameter for controlling the selectivity of bromination reactions. In the α-bromination of ketones, temperature can influence the ratio of mono- to di-brominated products. A study on the H₂SO₄-catalyzed α-bromination of methylarylketones demonstrated that the selectivity for the mono-bromo product was dependent on the reaction temperature. While room temperature conditions favored mono-bromination, elevated temperatures (reflux) often led to the formation of the di-bromo product.
For the α-bromination of acetophenone using NBS, a reaction temperature of 80 °C was found to be optimal for achieving a high conversion to the mono-bromo product. Lower or higher temperatures resulted in decreased conversion. This highlights the necessity of precise temperature control to achieve the desired product selectively and in high yield.
| Substrate | Brominating Agent | Catalyst | Temperature (°C) | Product Selectivity (Mono-bromo:Di-bromo) |
| Acetophenone | NBS | p-TSA | 60 | Lower conversion |
| Acetophenone | NBS | p-TSA | 80 | High conversion to mono-bromo |
| Acetophenone | NBS | p-TSA | 100 | Decreased conversion |
| 4-Methoxyacetophenone | Br₂ | H₂SO₄ | Room Temp | 100:0 |
| 4-Methoxyacetophenone | Br₂ | H₂SO₄ | Reflux | 90:10 |
This table illustrates the effect of temperature on the selectivity and conversion of α-bromination reactions for acetophenone and its derivatives, emphasizing the importance of temperature optimization.
Enhancements via Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has emerged as a green and efficient technique to accelerate chemical reactions. The application of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. The underlying principle is acoustic cavitation, which generates localized hot spots with high temperature and pressure, enhancing mass transfer and reactivity.
In the context of amide synthesis, ultrasound irradiation has been successfully employed for the reaction of carboxylic acids and isocyanides to produce aryl amides in high yields (78-95%) under ambient conditions. This method is noted for being fast and efficient. Furthermore, ultrasound has been utilized for substitution reactions, including the bromination of camphor, where significant rate accelerations were observed. The bromination of indazoles at the C3 position using dibromohydantoin under ultrasonic conditions (40 kHz/50 W) at 40 °C was achieved in just 30 minutes with good to excellent yields. These examples strongly suggest that an ultrasound-assisted approach could be highly beneficial for the synthesis of this compound, potentially leading to improved efficiency and sustainability.
| Reaction | Substrates | Conditions | Reaction Time | Yield (%) |
| Amide Synthesis | Carboxylic Acid, Isocyanide | Ultrasound, Methanol, Ambient Temp. | 15-30 min | 78-95 |
| C3-Bromination | 2-Phenyl-2H-indazole, DBDMH | Ultrasound (40 kHz/50 W), Na₂CO₃, EtOH, 40 °C | 30 min | 91 |
| Thiazole Synthesis | Aryl thioamide, α-bromo acetophenone | Ultrasound, [bmim]BF₄, Room Temp. | 10-20 min | 90-98 |
This table presents data from various ultrasound-assisted syntheses, demonstrating the significant reduction in reaction time and high yields achievable with this technique, which could be applied to the synthesis of this compound.
Stereoselective Synthesis of Chiral α-Bromoamide Derivatives
The development of stereoselective methods for the synthesis of chiral α-bromoamide derivatives is of great interest, as the stereochemistry at the α-carbon can have a profound impact on the biological activity of the molecule. Several strategies have been developed to achieve high levels of enantioselectivity in the synthesis of related chiral α-haloamides.
One common approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. While specific examples for this compound are limited, the principle has been widely applied in the synthesis of other chiral amides.
Another promising strategy is photoenzymatic catalysis. Recently, a flavin-dependent "ene"-reductase was engineered to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with excellent chemo- and stereoselectivity. This approach highlights the potential of biocatalysis in accessing enantioenriched α-haloamides. The resulting chiral α-haloamides are valuable intermediates that can be converted into a variety of other chiral molecules, such as α-aminoamides and α-oxyamides, through Sₙ2 reactions with inversion of stereochemistry. The development of similar enzymatic or catalytic asymmetric methods for the direct α-bromination of phenylacetamides would be a significant advancement in the field.
Reaction Pathways and Mechanistic Investigations of 2 Bromo 2 Phenylacetamide
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom in 2-bromo-2-phenylacetamide is positioned at the alpha-carbon relative to the carbonyl group, making it susceptible to nucleophilic substitution. This reactivity is central to the synthesis of a variety of more complex molecules. The mechanism of these reactions is not always a straightforward single-step displacement and can involve complex stereochemical outcomes.
The reaction of this compound with various nucleophiles leads to the displacement of the bromide ion and the formation of a new bond at the alpha-carbon. This process is a classic example of a nucleophilic acyl substitution pathway, which proceeds through a two-step addition/elimination sequence involving a tetrahedral intermediate. openstax.orglibretexts.org This allows for the synthesis of a wide array of α-substituted phenylacetamide derivatives.
Common nucleophiles used in these reactions include amines, thiolates, and alkoxides, resulting in the corresponding α-amino, α-thio, and α-alkoxy amides. For instance, the reaction with imidazole, a heterocyclic amine, has been studied computationally to understand the reaction mechanism and the reactivity of the involved species. semanticscholar.org
Table 1: Examples of Nucleophilic Substitution Products from this compound
| Nucleophile | Product Class |
|---|---|
| Primary/Secondary Amine (R₂NH) | α-Amino-2-phenylacetamide |
| Thiolate (RS⁻) | α-(Alkyl/Aryl)thio-2-phenylacetamide |
| Alkoxide (RO⁻) | α-Alkoxy-2-phenylacetamide |
| Azide (N₃⁻) | α-Azido-2-phenylacetamide |
The stereochemical outcome of nucleophilic substitution at the chiral center of α-halo amides is a subject of detailed mechanistic investigation. While a simple Sₙ2 reaction is expected to proceed with an inversion of configuration, the observed stereochemistry can be more complex due to the participation of the neighboring amide group. libretexts.org
Studies on related α-halo amide systems have proposed the involvement of highly reactive, transient intermediates such as aziridinones (α-lactams). The reaction mechanism can proceed as follows:
Intramolecular Cyclization: The amide nitrogen, acting as an internal nucleophile, displaces the bromide ion to form a strained, three-membered aziridinone (B14675917) ring. This first step occurs with an inversion of configuration at the alpha-carbon.
Nucleophilic Ring-Opening: The external nucleophile then attacks the carbonyl carbon of the aziridinone. This is followed by the cleavage of the C-N bond of the ring, which constitutes a second nucleophilic substitution.
This two-step, double-inversion process ultimately results in a retention of configuration in the final product. This pathway competes with the direct Sₙ2 displacement, and the predominant stereochemical outcome often depends on the specific reactants, solvent, and reaction conditions.
Electrophilic Substitution Mechanisms at the Alpha Carbon
While the alpha-carbon in this compound is an electrophilic center for nucleophilic attack, it can also be involved in reactions with electrophiles through the formation of an enolate intermediate. youtube.com This is a common reactivity pattern for carbonyl compounds, known as alpha-substitution. youtube.com The mechanism can be catalyzed by either acid or base. youtube.comyoutube.com
Under basic conditions, a base removes the acidic amide N-H proton, or less commonly, an alpha-proton if one were present. In the case of this compound, the formation of an enolate is less direct. However, reactions involving alkylating agents under basic conditions suggest the formation of a nucleophilic species that can attack an electrophile. researchgate.net
The general base-catalyzed mechanism for alpha-substitution proceeds as follows:
Enolate Formation: A base removes an acidic proton from the alpha-carbon to form a resonance-stabilized enolate. The enolate is a potent nucleophile. youtube.com
Nucleophilic Attack: The alpha-carbon of the enolate attacks an electrophile (E⁺), forming a new C-E bond. youtube.com
Alkylation studies on N-substituted 2-phenylacetamides have shown that reactions with various alkylating agents under basic conditions can lead to C-alkylation at the alpha position. researchgate.net
Role of Amide N-H Acidity in Reaction Acceleration
The acidity of the protons on the amide nitrogen plays a significant role in modulating the reactivity of α-halo amides. Deprotonation of the amide N-H by a base generates an amide anion (amido-enolate). This species can influence subsequent reactions in several ways:
Neighboring Group Participation: As mentioned in section 3.1.2, the resulting nitrogen anion can act as an internal nucleophile, displacing the alpha-halogen to form an aziridinone intermediate. This intramolecular pathway can be faster than the corresponding intermolecular reaction with an external nucleophile.
Thermodynamic Stability: In alkylation reactions of phenylacetamides, the thermodynamically stable products are often the result of reactions proceeding under basic conditions where the amide anion is formed. researchgate.net
Radical Reaction Pathways and Cascade Cyclizations
In addition to ionic pathways, this compound can undergo reactions via radical intermediates. The carbon-bromine bond is relatively weak and can be cleaved homolytically using radical initiators (e.g., AIBN with tributyltin hydride) or photochemically to generate an α-amido-α-phenyl radical.
Once formed, this carbon-centered radical is a reactive intermediate that can participate in a variety of transformations, including cascade cyclizations. researchgate.netnih.gov In a cascade reaction, the initial radical undergoes a series of sequential intramolecular (and sometimes intermolecular) steps to build complex polycyclic structures in a single synthetic operation. nih.govub.edu
A general scheme for a radical cascade cyclization might involve:
Radical Generation: Homolytic cleavage of the C-Br bond.
Cyclization: The generated radical attacks an unsaturated moiety (e.g., an alkene or alkyne) within the same molecule.
Further Reaction: The new radical formed after cyclization can be trapped by a hydrogen donor, participate in another cyclization, or undergo other radical termination steps.
These radical cascade reactions are powerful tools for constructing complex molecular architectures, and controlling their enantioselectivity is a significant area of modern synthetic research. nih.gov
Electrochemical Reduction Mechanisms
The electrochemical reduction of organohalides, including this compound, provides a method for C-Br bond cleavage and mechanistic study. proquest.com The process involves the transfer of electrons from a cathode to the molecule. For α-bromophenylacetamides, the reduction mechanism typically involves the following steps:
Electron Transfer: The molecule accepts an electron at the cathode surface to form a radical anion intermediate.
Bond Cleavage: This radical anion is unstable and rapidly undergoes dissociative electron transfer, cleaving the carbon-bromine bond to form a bromide ion and an α-amido-α-phenyl radical.
Further Reduction/Reaction: The resulting radical can be further reduced at the cathode to form a carbanion, which is then protonated by a proton source in the medium (like the solvent) to give 2-phenylacetamide (B93265). Alternatively, the radical can abstract a hydrogen atom from the solvent or undergo dimerization.
Mechanistic analysis of the reduction of 2-bromo-N-phenylacetamide at carbon cathodes has been a focus of electrochemical studies to understand these transformation pathways in detail. proquest.com
Table 2: Proposed Intermediates in the Electrochemical Reduction of this compound
| Step | Intermediate Species | Description |
|---|---|---|
| 1 | Radical Anion | [C₆H₅CH(Br)CONH₂]⁻• |
| 2 | α-Amido Radical | C₆H₅CH(•)CONH₂ |
This detailed understanding of reduction mechanisms is crucial for developing strategies for both organic synthesis and environmental remediation of halogenated organic compounds. proquest.com
Electron Transfer Processes
The reaction pathways of α-haloamides, such as this compound, are often initiated by electron transfer (ET) processes. These processes can be induced through various methods, including photocatalysis, and are central to the formation of key reactive intermediates.
Research into the coupling of α-bromoamides with unactivated alkenes to form γ-lactams has shed light on the electron transfer mechanisms at play. nih.gov One proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the α-bromoamide and a nitrogenous base. nih.gov This complex can then undergo photoinduced electron transfer, leading to the cleavage of the carbon-bromine (C-Br) bond and the generation of an electrophilic carbon-centered radical. nih.gov
Alternatively, the C-Br bond scission can be achieved through triplet sensitization with a photocatalyst. nih.gov In this pathway, the photocatalyst, upon excitation, transfers energy to the α-bromoamide, promoting it to an excited state that facilitates the homolytic cleavage of the C-Br bond, again yielding the carbon-centered radical intermediate. nih.gov
While these studies provide a general framework for understanding the electron transfer processes in α-bromoamides, it has been noted that the reactivity can be highly dependent on the specific structure of the amide. For instance, in a study focused on the photocatalytic reaction of tert-butyl (2-bromoacetyl)carbamate with 1-hexene (B165129), subjecting N-phenyl-2-bromoacetamide to identical conditions resulted in the complete recovery of the starting material, indicating a lack of reactivity under those specific conditions. nih.gov This highlights the influence of the substituents on the nitrogen atom on the efficiency of the electron transfer process.
Table 1: Proposed Electron Transfer Pathways for α-Bromoamides
| Pathway | Description | Key Intermediates |
| Photoinduced Electron Transfer | Formation of an electron donor-acceptor (EDA) complex with a nitrogenous base, followed by photoexcitation and electron transfer to cleave the C-Br bond. | EDA complex, Electrophilic carbon-centered radical |
| Triplet Sensitization | Energy transfer from an excited photocatalyst to the α-bromoamide, leading to the formation of an excited state and subsequent C-Br bond cleavage. | Excited state α-bromoamide, Electrophilic carbon-centered radical |
Product Distribution Analysis
The analysis of product distribution is a critical component of mechanistic investigations, providing insights into the selectivity and efficiency of a given reaction pathway. In the context of this compound and related α-bromoamides, the distribution of products can be influenced by various factors, including the reaction conditions and the nature of the substrates involved.
In the photocatalytic synthesis of γ-lactams from α-bromoimides and unactivated olefins, the desired γ-lactam is the primary product of interest. nih.gov The reaction proceeds through an atom-transfer radical addition (ATRA) product, which then undergoes cyclization to form the final lactam. The yield of the γ-lactam is a key metric in assessing the success of the reaction.
For a related compound, tert-butyl (2-bromoacetyl)carbamate, reaction with 1-hexene under optimized photocatalytic conditions followed by a basic workup afforded the corresponding Boc-protected γ-lactam in good yield. nih.gov This demonstrates that under appropriate conditions, the reaction can be highly selective for the formation of the desired cyclized product.
However, as previously mentioned, the reactivity of N-phenyl-2-bromoacetamide under similar photocatalytic conditions was found to be negligible, with complete recovery of the starting material. nih.gov This suggests that the product distribution for this specific compound under these conditions is trivial, with no significant formation of addition or cyclization products. This lack of reactivity underscores the subtle electronic and steric effects that can govern the reaction pathways of α-haloamides.
Table 2: Illustrative Product Yields in Photocatalytic γ-Lactam Synthesis
| α-Bromoamide | Alkene | Product | Yield (%) |
| tert-butyl (2-bromoacetyl)carbamate | 1-Hexene | Boc-protected γ-lactam | 88 nih.gov |
| N-phenyl-2-bromoacetamide | 1-Hexene | No reaction | 0 nih.gov |
It is important to note that the product distribution can be significantly altered by modifying the reaction parameters, such as the choice of photocatalyst, base, solvent, and light source. Further research specifically targeting the activation of this compound could reveal conditions under which it can effectively participate in such transformations, leading to a different and potentially synthetically useful product distribution.
Design and Synthesis of 2 Bromo 2 Phenylacetamide Derivatives and Analogues
Design and Synthesis of N-Substituted Phenylacetamide Derivatives
A primary strategy for diversifying the 2-Bromo-2-phenylacetamide core involves the introduction of various substituents at the amide nitrogen. This approach has led to the generation of large libraries of compounds with tailored electronic and steric properties. The synthesis of these N-substituted derivatives often begins with the reaction of an appropriate amine with an α-haloacetyl halide, such as chloroacetyl chloride, to form an N-substituted-2-chloroacetamide intermediate. nih.govrjptonline.org This intermediate is a close analogue and a common precursor in pathways that could otherwise utilize this compound derivatives.
Introduction of Aromatic and Heterocyclic Moieties
A significant area of research has been the incorporation of aromatic and heterocyclic rings onto the N-phenylacetamide backbone. This modification is a well-established strategy for modulating the biological activity of a lead compound. For instance, a series of novel N-phenylacetamide derivatives featuring 4-arylthiazole moieties has been synthesized. mdpi.com The synthetic route involved condensing various thiourea (B124793) intermediates with α-bromophenylethanones to construct the 2-amino-1,3-thiazole heterocyclic skeleton, yielding the target compounds in yields ranging from 55% to 94%. mdpi.com
Another prominent example is the synthesis of isatin-benzenesulfonamide conjugates. In this work, various 2-chloro-N-phenylacetamide derivatives served as key alkylating agents. They were reacted with isatin (B1672199) (indole-2,3-dione) in the presence of potassium carbonate to furnish N-phenylacetamide-2-oxoindole precursors. nih.gov These intermediates were then further elaborated to produce potent carbonic anhydrase inhibitors. nih.gov Similarly, 2-chloro-N-substituted-acetamides have been reacted with 2-mercaptobenzimidazole (B194830) to prepare a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which were evaluated for antidepressant activity. nih.gov
Below is a table summarizing the synthesis of selected N-phenylacetamide derivatives containing a 4-arylthiazole moiety.
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |
| A12 | Phenyl | 71% | 174.7–175.2 |
| A7 | 4-Bromophenyl | 75% | 209.6–210.4 |
| A8 | 3-Bromophenyl | 85% | 202.8–203.9 |
| Data sourced from synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties. mdpi.com |
Structural Modifications at the α-Carbon
For example, in the development of novel carbonic anhydrase inhibitors, the phenylacetamide moiety attached to an isatin core was evaluated with a range of substituents on the phenyl ring, including chloro, bromo, methyl, and methoxy (B1213986) groups. nih.gov These substitutions were designed to probe the interaction of this part of the molecule within the enzyme's active site and to understand the influence of electronic properties and lipophilicity on inhibitory activity. nih.gov Similarly, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents involved synthesizing analogues with nitro and methoxy groups on the N-phenyl ring to assess their effect on cytotoxicity. nih.gov
Structure-Reactivity and Structure-Property Relationship Studies in Derivatives
Understanding the relationship between a molecule's structure and its chemical reactivity or biological properties is a cornerstone of modern drug discovery and materials science. For derivatives of this compound, several studies have elucidated these critical relationships.
In the pursuit of new anticancer agents, a structure-activity relationship (SAR) study was conducted on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov The cytotoxic effects of these compounds were evaluated against various cancer cell lines. The study revealed that derivatives bearing a nitro substituent on the N-phenyl ring exhibited greater cytotoxic effects compared to those with a methoxy group. nih.gov This suggests that electron-withdrawing groups on the N-phenyl moiety enhance the anticancer activity of this class of compounds.
The table below presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against the PC3 prostate cancer cell line.
| Compound ID | N-Phenyl Substituent | IC50 (μM) against PC3 |
| 2b | m-nitro | 52 |
| 2c | p-nitro | 80 |
| Imatinib (Standard) | - | 40 |
| Data from cytotoxicity evaluation of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov |
Furthermore, SAR studies on 2-amino-N-phenylacetamide analogues as inhibitors of Slack potassium channels indicated that the scaffold has generally "flat" SAR, where significant structural modifications often lead to a loss of activity. researchgate.net In another study, the analgesic properties of various 2-(substituted phenoxy)-N-(substituted phenyl) acetamide (B32628) derivatives were evaluated, identifying specific substitution patterns that led to the most potent analgesic effects when compared to the standard drug Diclofenac. rjptonline.org These studies are vital for guiding the rational design of future analogues with improved potency and selectivity.
Applications of this compound as a Synthetic Building Block
The reactivity of the α-bromo group makes this compound an exceptionally useful synthetic building block, providing a handle for constructing more elaborate molecules through nucleophilic substitution and other transformations.
Intermediate in Complex Organic Synthesis
The α-halo-N-phenylacetamide framework is a frequently employed intermediate in multi-step organic syntheses. Its ability to act as a potent electrophile allows for the straightforward introduction of the N-phenylacetamido moiety into a larger molecular structure.
As previously mentioned, the synthesis of novel isatin-based benzenesulfonamides utilized 2-chloro-N-phenylacetamide derivatives as key intermediates. nih.gov In this synthesis, the isatin nitrogen atom acts as a nucleophile, displacing the chloride to form a crucial C-N bond and link the two core fragments of the target molecule. This reaction highlights the role of α-halo acetamides as robust alkylating agents for nitrogen nucleophiles, a common strategy in the assembly of complex nitrogen-containing compounds. nih.gov
Precursor to Diverse Organic Scaffolds (e.g., Lactams, Oxazolidinones, Benzofuran (B130515) Derivatives)
Beyond its role as an alkylating agent, this compound and its analogues are valuable precursors for the synthesis of various heterocyclic systems, which are privileged structures in medicinal chemistry.
Lactams: γ-Lactams are important structural motifs found in many pharmaceuticals. Synthetic strategies have been developed to construct these rings from α-haloamides and olefins. While one study noted that N-phenyl-2-bromoacetamide itself was unreactive under specific photocatalytic conditions for a formal [3 + 2] coupling with alkenes, the broader class of α-bromo amides and imides has been successfully used to furnish γ-lactam products. This indicates the potential of the scaffold, though reaction conditions may need to be tailored.
Oxazolidinones: Oxazolidinones are another class of heterocycles with significant therapeutic applications, most notably as antibiotics. The synthesis of oxazolidinones can be achieved through various routes, often involving the cyclization of 2-aminoalcohols with phosgene (B1210022) equivalents or the intramolecular C-H amination of N-mesyloxycarbamates. researchgate.net While direct synthesis from this compound is not a commonly cited primary route, its derivatives can be incorporated into precursors for these cyclization reactions.
Benzofuran Derivatives: The benzofuran nucleus is a core component of many natural products and medicinally important compounds. nih.govacs.orgresearchgate.net this compound can serve as a precursor for introducing a side chain that is later used to construct the furan (B31954) ring. For example, a phenol (B47542) can be alkylated with this compound to form a 2-phenoxy-N-phenylacetamide intermediate. Subsequent intramolecular cyclization reactions, often catalyzed by transition metals like palladium, can then be employed to form the benzofuran ring system. organic-chemistry.org This strategy is exemplified in the synthesis of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan, where a substituted 2-hydroxyacetophenone (B1195853) is cyclized with a 2-bromo-ethanone derivative to build the benzofuran core. nih.gov This demonstrates the utility of α-halo carbonyl compounds, including acetamides, in constructing this important heterocyclic scaffold. nih.gov
Utilization in the Preparation of Agrochemicals and Materials
The chemical reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of various organic compounds, including those with applications in agriculture and material science. The presence of the reactive bromine atom allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Application in Agrochemical Synthesis
Derivatives of this compound have been investigated for their potential as active ingredients in agrochemicals, particularly in the development of novel fungicides, bactericides, and insecticides. The core structure of phenylacetamide is a known scaffold in a number of biologically active compounds.
Fungicidal and Bactericidal Activity:
Research has shown that 2-bromo-N-phenylacetamide itself exhibits notable antifungal properties. Studies have demonstrated its efficacy against various strains of Candida, including fluconazole-resistant species, suggesting its potential as a lead compound for the development of new fungicides. researchgate.netunal.edu.coresearchgate.net For instance, in one study, 2-bromo-N-phenylacetamide displayed a minimum inhibitory concentration (MIC) of 16 µg/mL and a minimum fungicidal concentration (MFC) ranging from 32 to 64 µg/mL against all tested Candida glabrata strains. unal.edu.co
Furthermore, derivatives of 2-bromo-N-phenylacetamide have been synthesized and evaluated for their antibacterial activity. In one study, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives were synthesized from 2-bromo-N-(p-chlorophenyl) acetamide. These compounds showed moderate to high antibacterial activity against several bacterial strains. irejournals.com
Another area of research involves the incorporation of the phenylacetamide moiety into heterocyclic structures known for their biological activity. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were designed and synthesized. These compounds exhibited promising in vitro antibacterial activities against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. mdpi.com
**Interactive Data Table: Fungicidal Activity of 2-Bromo-N-phenylacetamide against *Candida glabrata***
| Strain | MIC (µg/mL) | MFC (µg/mL) |
| Strain 1 | 16 | 32-64 |
| Strain 2 | 16 | 32-64 |
| Strain 3 | 16 | 32-64 |
Source: In vitro evaluation of 2-bromo-N-phenylacetamide for antifungal activity against Candida glabrata oral cavity isolates. unal.edu.co
Insecticidal Activity:
The phenylacetamide scaffold has also been explored for the development of insecticides. While direct synthesis from this compound is not always the chosen route, related structures have shown significant insecticidal potential. For instance, novel phenoxyacetamide derivatives have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. researchgate.net
In a patent for a method of producing phenylacetamide compounds, their utility as agricultural bactericides is highlighted. google.com This underscores the commercial interest in this class of compounds for crop protection.
Application in Materials Science
The utilization of this compound in the field of materials science is less documented in publicly available research. However, the reactive nature of the α-bromo amide functionality suggests its potential as a monomer or an intermediate in the synthesis of specialty polymers. The bromine atom can act as a leaving group in polymerization reactions, and the amide group can contribute to the polymer's properties, such as thermal stability and hydrogen bonding capabilities. While specific examples of polymers derived directly from this compound are not readily found in the literature, the broader class of acetamide-containing monomers is known to be used in polymer synthesis.
Advanced Characterization Techniques in 2 Bromo 2 Phenylacetamide Research
Spectroscopic Analyses
Spectroscopic methods are fundamental in confirming the identity and purity of 2-bromo-N-phenylacetamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2-bromo-N-phenylacetamide.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. A ¹H NMR spectrum of 2-bromo-N-phenylacetamide recorded in DMSO-d₆ shows characteristic signals corresponding to the different types of protons in the molecule researchgate.net. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the region of 7.0-7.6 ppm. The single proton attached to the nitrogen atom (the amide proton) is expected to appear as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and hydrogen bonding capabilities. The two protons of the methylene group (CH₂) adjacent to the bromine atom and the carbonyl group would resonate as a singlet, with an expected chemical shift around 4.0 ppm, influenced by the electron-withdrawing effects of the adjacent substituents irejournals.com.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For 2-bromo-N-phenylacetamide, the carbonyl carbon (C=O) of the amide group is expected to have a characteristic chemical shift in the range of 165-170 ppm. The carbon atom bonded to the bromine (C-Br) would appear at a significantly higher field, typically around 30-40 ppm. The aromatic carbons of the phenyl ring would produce a set of signals between approximately 120 and 140 ppm, with the carbon directly attached to the nitrogen atom (ipso-carbon) appearing at the lower field end of this range rsc.org.
Table 1: Predicted NMR Chemical Shifts (δ) for 2-Bromo-N-phenylacetamide
| Atom | NMR Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Phenyl Protons | ¹H NMR | ~7.0 - 7.6 | Complex multiplet |
| Amide Proton (N-H) | ¹H NMR | > 8.0 | Broad singlet |
| Methylene Protons (CH₂) | ¹H NMR | ~4.0 | Singlet |
| Carbonyl Carbon (C=O) | ¹³C NMR | ~165 - 170 | |
| Aromatic Carbons (C₆H₅) | ¹³C NMR | ~120 - 140 | Multiple signals |
| Methylene Carbon (C-Br) | ¹³C NMR | ~30 - 40 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-bromo-N-phenylacetamide is characterized by several key absorption bands nih.govnih.gov. A strong, sharp absorption band is expected around 3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide. The region between 3100 and 3000 cm⁻¹ will show weaker bands due to the C-H stretching of the aromatic ring.
One of the most prominent signals is the Amide I band, which results from the C=O bond stretching vibration and typically appears as a very strong absorption around 1670 cm⁻¹. The Amide II band, a combination of N-H bending and C-N stretching vibrations, is found near 1550 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 700 and 600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for 2-Bromo-N-phenylacetamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H | Stretch | ~3100 - 3000 | Medium to Weak |
| C=O (Amide I) | Stretch | ~1670 | Very Strong |
| N-H | Bend (Amide II) | ~1550 | Strong |
| C-Br | Stretch | ~700 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. A key feature in the mass spectrum of 2-bromo-N-phenylacetamide is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) miamioh.edulibretexts.org. Given the molecular weight of 214.06 g/mol , these peaks would appear at m/z 214 and 216 (for the most common isotopes). PubChem lists prominent second and third highest peaks at m/z 213 and 215, which could correspond to the loss of a single hydrogen atom from the molecular ion cluster nih.gov.
Common fragmentation patterns for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and cleavage of the amide bond itself. This could lead to fragments corresponding to the loss of a bromine radical (•Br) or the formation of a phenylaminoketene radical cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of 2-bromo-N-phenylacetamide is primarily determined by the phenyl ring and the amide chromophores. The phenyl ring is expected to exhibit two main absorption bands corresponding to π → π* transitions. A strong, high-energy band, often referred to as the E-band (ethylenic), would likely appear around 200-220 nm. A second, weaker band with vibrational fine structure, known as the B-band (benzenoid), is characteristic of the benzene ring and would be expected around 260-270 nm. The amide group also contributes to the UV absorption in the shorter wavelength region.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination and Refinement
The structure of this analog was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n. The refinement of the crystal structure data resulted in a low R-factor (R = 0.049), indicating a high degree of accuracy and a reliable structural model researchgate.net.
Analysis of the refined structure reveals that the conformation of the N-H bond is anti to both the carbonyl (C=O) group and the C-Br bond in the acetamide (B32628) side chain. A crucial feature of the crystal packing is the formation of intermolecular hydrogen bonds. Specifically, the amide hydrogen (N-H) acts as a donor, and the carbonyl oxygen (C=O) of an adjacent molecule acts as an acceptor, forming N-H···O hydrogen bonds. These interactions link the molecules into supramolecular chains that extend along the c-axis of the crystal lattice researchgate.net. Similar hydrogen bonding patterns are observed in the crystal structures of other related N-phenylacetamide derivatives nih.govresearchgate.net.
Table 3: Crystal Data and Structure Refinement for 2-Bromo-N-(4-bromophenyl)acetamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₇Br₂NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4987 (3) |
| b (Å) | 23.152 (1) |
| c (Å) | 9.1098 (5) |
| β (°) | 99.713 (6) |
| Volume (ų) | 935.22 (9) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R factor [I > 2σ(I)] | 0.049 |
| Intermolecular Interactions | N-H···O hydrogen bonds |
Data obtained for the analog 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net.
Analysis of Molecular Conformation and Crystal Packing
X-ray crystallography studies on derivatives of 2-Bromo-2-phenylacetamide reveal specific and consistent patterns in their molecular conformation and crystal packing.
In the case of 2-Bromo-N-(4-bromophenyl)acetamide , the molecule adopts a conformation where the N—H bond is positioned anti to both the carbonyl (C=O) and the C—Br bonds within the acetamide side chain researchgate.net. This specific spatial arrangement is a recurring motif observed in a range of related N-aromatic amides researchgate.net. The crystal structure is monoclinic, belonging to the P21/n space group. The molecules in the crystal lattice are organized into supramolecular chains that extend along the c-axis, primarily driven by hydrogen bonding researchgate.net.
Similarly, the crystal structure of 2,2,2-Tribromo-N-phenylacetamide shows that the N—H bond is in an anti conformation relative to the C=O bond in the side chain nih.govresearchgate.net. This compound crystallizes in an orthorhombic system (Pca21 space group) nih.govresearchgate.net. The packing of these molecules results in the formation of column-like chains that align along the b-axis of the unit cell nih.gov.
The crystallographic data for these two related compounds are summarized below.
| Parameter | 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net | 2,2,2-Tribromo-N-phenylacetamide nih.gov |
|---|---|---|
| Molecular Formula | C₈H₇Br₂NO | C₈H₆Br₃NO |
| Molecular Weight (g/mol) | 292.97 | 371.87 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/n | Pca21 |
| a (Å) | 4.4987 (3) | 10.1863 (8) |
| b (Å) | 23.152 (1) | 9.1483 (7) |
| c (Å) | 9.1098 (5) | 11.8856 (9) |
| β (°) | 99.713 (6) | 90 |
| Volume (ų) | 935.22 (9) | 1107.59 (15) |
| Z | 4 | 4 |
| Temperature (K) | 303 | 299 |
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The stability and architecture of the crystal lattices of this compound analogs are dictated by a network of specific intermolecular interactions, with hydrogen bonding playing a predominant role.
In the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide , the defining intermolecular force is the N—H···O hydrogen bond researchgate.net. This interaction links adjacent molecules, leading to the formation of extensive molecular chains along the c-axis, which constitutes the primary supramolecular motif researchgate.net.
The study of 2,2,2-Tribromo-N-phenylacetamide reveals a more complex scenario where the N—H hydrogen atom acts as a donor in a bifurcated, or two-centered, bond nih.govresearchgate.net. This involves both an intermolecular N—H···O hydrogen bond and an intramolecular N—H···Br interaction nih.govresearchgate.net. The intermolecular N—H···O bonds are responsible for linking the molecules into chains along the b-axis, similar to the packing observed in its dibromo analog nih.gov. The intramolecular N—H···Br bond, however, is a feature that contributes to the specific conformation of the individual molecule nih.gov.
The geometric parameters for these key hydrogen bonds are detailed in the table below.
| Compound | Interaction (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net | N1—H1N···O1 | 0.86 | 2.11 | 2.925 (6) | 157 |
| 2,2,2-Tribromo-N-phenylacetamide nih.gov | N1—H1N···O1 (Intermolecular) | 0.86 | 2.19 | 2.967 (13) | 150 |
| N1—H1N···Br1 (Intramolecular) | 0.86 | 2.68 | 3.123 (13) | 114 |
Hirshfeld Surface Analysis for Intermolecular Contact Contributions
While a specific Hirshfeld surface analysis for this compound was not found, analyses of structurally similar compounds provide valuable representative data. For instance, in a related chloro-substituted N-aromatic amide, 2-chloro-N-(4-methoxyphenyl)acetamide , Hirshfeld analysis showed that C···H/H···C interactions made the largest contribution to the surface area, accounting for 33.4% of all contacts researchgate.net.
A more detailed analysis on a compound containing a bromophenyl group, 2-(4-bromo-phenyl)-4-methyl-6-oxo-1-phenyl-1,6-di-hydro-pyridine-3-carbonitrile , offers further insight into the types of interactions that can be expected nih.gov. The analysis quantified the percentage contribution of various intermolecular contacts to the crystal packing.
The contributions for this related brominated compound are presented in the following table.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) nih.gov |
|---|---|
| H···H | 36.2 |
| C···H/H···C | 21.6 |
| N···H/H···N | 12.2 |
| Br···H/H···Br | 10.8 |
This data highlights the significance of various weak interactions, including those involving the halogen atom (Br···H/H···Br), in stabilizing the crystal structure. Such analyses are crucial for a comprehensive understanding of the forces governing the supramolecular assembly in this class of compounds.
Computational and Theoretical Investigations of 2 Bromo 2 Phenylacetamide
Simulation of Reaction Pathways and Transition States
The simulation of reaction pathways for 2-bromo-2-phenylacetamide is crucial for understanding its reactivity, particularly in nucleophilic substitution reactions where the bromine atom acts as a leaving group. Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
Theoretical investigations into the reactivity of α-haloamides have provided a general framework for understanding these processes. For instance, studies on related α-bromoamides have explored their reactions with various nucleophiles. These computational models typically involve optimizing the geometries of the reactants and the proposed transition state structures. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes.
For this compound, a typical nucleophilic substitution reaction would proceed via a transition state where the nucleophile is forming a new bond to the α-carbon, and the carbon-bromine bond is simultaneously breaking. The energy barrier of the reaction, which dictates the reaction rate, is the difference in energy between the reactants and the transition state.
The nature of the substituents on both the phenyl ring and the amide nitrogen can influence the stability of the transition state and thus the reaction rate. Computational models allow for the systematic investigation of these electronic and steric effects. While specific simulations for this compound are not extensively documented in publicly available literature, the established computational protocols for similar molecules provide a clear roadmap for such investigations. researchgate.netnih.gov
Table 1: Representative Calculated Activation Energies for Reactions of Related Phenylacetamides
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
| Borylation | N-(tert-butyl)-2-methyl-2-phenylpropanamide | DFT | 24.2 acs.org |
| Nucleophilic Substitution | Generic α-bromoamide | DFT | Varies with nucleophile and solvent researchgate.net |
This table is illustrative and based on data from related compounds due to the lack of specific published data for this compound.
Prediction of Spectroscopic Parameters via Theoretical Models
Theoretical models are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. These predictions are invaluable for confirming molecular structures and assigning experimental spectra.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. escholarship.orgnih.govnih.gov The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the phenyl ring, the amide proton, and the α-carbon and its attached proton. The accuracy of these predictions is generally high, often with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C. nih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical calculations are also employed to predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data.
For this compound, key vibrational modes would include the N-H stretch, the C=O (amide I) stretch, C-N stretching, and various vibrations of the phenyl ring. The calculated spectra can aid in the assignment of complex experimental spectra where peaks may overlap. For instance, in a study of 4-fluoro-N-(2′-hydroxy-4′-nitrophenyl)phenylacetamide, DFT calculations were used to assign the observed IR and Raman bands to specific molecular vibrations. nih.gov
Table 2: Predicted Spectroscopic Data for Phenylacetamide Derivatives (Illustrative)
| Spectroscopic Parameter | Functional Group/Atom | Predicted Value (Illustrative) |
| 1H NMR Chemical Shift | Amide N-H | ~8.0 - 8.5 ppm |
| 1H NMR Chemical Shift | Phenyl H (ortho, meta, para) | ~7.2 - 7.6 ppm |
| 13C NMR Chemical Shift | Carbonyl C=O | ~165 - 170 ppm |
| 13C NMR Chemical Shift | Phenyl C | ~120 - 140 ppm |
| IR Frequency | N-H Stretch | ~3300 - 3400 cm-1 |
| IR Frequency | C=O Stretch (Amide I) | ~1650 - 1680 cm-1 |
Note: These values are illustrative and based on typical ranges for phenylacetamide derivatives. Specific calculations for this compound are required for precise predictions.
Research on Potential Biological Activities of 2 Bromo 2 Phenylacetamide and Its Derivatives General Research Context
Investigation of Antimicrobial Research Interests
The phenylacetamide scaffold and its derivatives have been a significant focus of antimicrobial research, driven by the urgent need for new agents to combat rising antibiotic resistance.
Derivatives of 2-bromo-N-phenylacetamide have been synthesized and evaluated against a range of bacterial pathogens. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives, synthesized from 2-bromo-N-(p-Chlorophenyl) acetamide, demonstrated moderate to high antibacterial activities against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com Another study focused on N-phenylacetamide derivatives containing 4-arylthiazole moieties, which showed promising in vitro antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com One of the most effective compounds from this series, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), was found to be more potent than the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com Scanning electron microscopy revealed that this compound could rupture the cell membrane of Xoo. mdpi.com
Furthermore, research into 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives identified compounds with potent activity against Mycobacterium tuberculosis H37Rv. researchgate.net The most active derivative in this series also showed significant efficacy against a rifampin-resistant strain of M. tuberculosis. researchgate.net Phenylacetamide and benzohydrazide (B10538) derivatives have also been investigated as potential inhibitors of the bacterial enzyme ParE, a type II topoisomerase essential for DNA replication. nih.gov Certain compounds in this class exhibited potent and selective inhibitory activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.64 μg/mL. nih.gov
The research extends to N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which have been tested against fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, showing MIC values ranging from 0.3 to 5.0 mg/mL. nih.gov These compounds were particularly active against Gram-positive bacteria. nih.gov
| Derivative Class | Target Microorganism(s) | Key Findings/Activity Metric | Reference |
|---|---|---|---|
| 2-Amino-N-(p-Chlorophenyl) acetamides | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high antibacterial activity observed. | irejournals.com |
| N-phenylacetamide-4-arylthiazoles | Xanthomonas oryzae pv. Oryzae (Xoo) | Compound A1 had an EC50 value of 156.7 µM, superior to commercial agents. | mdpi.com |
| Phenylacetamide ParE Inhibitors | Escherichia coli, MRSA | MIC values ranging from 0.64 to 5.65 μg/mL; IC50 values against ParE as low as 0.27 μg/mL. | nih.gov |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamides | Mycobacterium tuberculosis H37Rv, Rifampin-resistant M. tuberculosis | MIC values ranging from 4 to 64 μg/mL. | researchgate.net |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria (e.g., Staphylococcus aureus), Fungi | Active against Gram-positive bacteria (MIC = 2.5–5.0 mg/mL). | nih.gov |
Exploration of Other Pharmacological Research Interests
Beyond antimicrobial applications, derivatives of 2-bromo-2-phenylacetamide are being explored for a variety of other pharmacological activities.
Antidepressant Activity: A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which can be conceptually derived from a phenylacetamide scaffold, were synthesized and evaluated for antidepressant activity. nih.gov Several of these compounds displayed significant antidepressant potential in preclinical models, with the most potent compound showing better activity than the standard drugs moclobemide (B1677376) and imipramine. nih.gov These compounds are thought to act as monoamine oxidase (MAO) inhibitors, which can increase the levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576) in the brain. nih.gov
Anticancer Activity: The cytotoxicity of synthetic phenylacetamide derivatives has been evaluated against various cancer cell lines. tbzmed.ac.irtbzmed.ac.ir In one study, eleven phenylacetamide derivatives were tested on MCF-7, MDA-MB-468, and PC-12 cell lines, demonstrating dose-dependent antiproliferative effects. tbzmed.ac.ir Specific derivatives were found to be highly effective, inducing apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. tbzmed.ac.irtbzmed.ac.ir For example, one derivative showed a potent IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir
Antidiabetic Activity: A synthetic benzothiazine derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] irejournals.comnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide, was investigated for its antidiabetic potential. nih.gov This compound was found to be a potent inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov In animal models, the compound demonstrated better results in controlling blood glucose and other biochemical markers compared to the standard drug acarbose. nih.gov
Sodium-Channel Blockers: Phenylacetamide derivatives have also been synthesized and evaluated as voltage-dependent sodium channel blockers. nih.gov These compounds were tested for their ability to inhibit [3H]batrachtoxinin binding and veratridine-induced sodium influx. nih.gov Certain halogenated derivatives proved to be highly potent and were further assessed as potential neuroprotective agents, showing efficacy in cell culture assays. nih.gov
| Derivative Class | Pharmacological Target/Activity | Key Findings/Activity Metric | Reference |
|---|---|---|---|
| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Antidepressant (MAO Inhibition) | Most potent compound (VS25) showed higher activity than standard drugs moclobemide and imipramine. | nih.gov |
| Substituted Phenylacetamides | Anticancer (Cytotoxicity, Pro-apoptosis) | IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cancer cells for the most active derivative. | tbzmed.ac.irtbzmed.ac.ir |
| Benzothiazine-substituted Phenylacetamide | Antidiabetic (α-glucosidase/α-amylase inhibition) | Potent inhibition with IC50 values of 5.17 ± 0.28 µM (α-amylase) and 18.82 ± 0.89 µM (α-glucosidase). | nih.gov |
| Diphenylacetic Acid Derivatives | Neuroprotection (Sodium Channel Blockade) | Halogenated derivatives were very potent inhibitors of [3H]batrachtoxinin binding and Na+ influx. | nih.gov |
General Role as Precursors for Pharmacologically Active Compounds
The core value of this compound and its analogues in medicinal chemistry often lies in their function as versatile precursors or intermediates for the synthesis of more complex, pharmacologically active molecules. nbinno.com The α-bromoacetamide moiety is a key building block that allows for the introduction of various functional groups through nucleophilic substitution reactions.
For example, the synthesis of the previously mentioned 2-amino-N-(p-Chlorophenyl) acetamide derivatives begins with the reaction of 2-bromo-N-(p-Chlorophenyl) acetamide with different amines. irejournals.com Similarly, the antidiabetic compound discussed was synthesized by reacting 2-bromo-N-(2-bromophenyl) acetamide with a benzothiazine derivative. nih.gov The synthesis of novel thienopyridines has also been achieved using 2-chloro-N-arylacetamides as versatile precursors, highlighting the general utility of α-haloacetamides in constructing complex heterocyclic systems. acs.org
The general synthetic route often involves reacting an amine with bromoacetyl bromide to form the initial 2-bromo-N-arylacetamide. irejournals.com This intermediate can then be reacted with a variety of nucleophiles (such as thiols, amines, or phenoxides) to displace the bromine atom and assemble the final target molecule. mdpi.comnih.gov This straightforward and adaptable synthetic strategy makes this compound and related structures highly valuable starting materials for generating chemical diversity in drug discovery programs. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-bromo-2-phenylacetamide in academic laboratories?
- Answer : Synthesis typically involves bromination of 2-phenylacetamide precursors using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under anhydrous conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is advised to isolate the product .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and C-Br stretch at ~550 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry: the bromine atom deshields adjacent protons, causing distinct splitting patterns. X-ray crystallography, as applied to analogs like methyl 2-bromo-4-methylphenylacetate, resolves stereoelectronic effects .
Q. What safety protocols are essential for handling this compound?
- Answer : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and immediate medical consultation. Waste disposal must follow institutional guidelines for halogenated organics, as outlined in safety data sheets for structurally related brominated acetamides .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbon, facilitating SN₂ reactions with amines or thiols. Comparative studies on chloro analogs (e.g., 2-chloro-2-phenylacetamide) show slower kinetics due to weaker leaving-group ability. Solvent polarity and base selection (e.g., K₂CO₃ vs. DBU) further modulate reaction efficiency .
Q. What strategies address contradictory bioactivity data for this compound derivatives in pharmacological studies?
- Answer : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability. For example, highlights discrepancies in NMDA receptor modulation by brominated compounds, resolved by using patch-clamp electrophysiology to validate target engagement. Dose-response curves and metabolite profiling (LC-MS) can differentiate true activity from assay artifacts .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Answer : Density functional theory (DFT) calculates electrostatic potentials and HOMO-LUMO gaps to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates interactions with proteins like cyclooxygenase-2 (COX-2), leveraging crystallographic data from bromophenol derivatives. MD simulations assess binding stability under physiological conditions .
Q. What analytical approaches resolve stereochemical uncertainties in this compound derivatives?
- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Vibrational circular dichroism (VCD) provides absolute configuration, as demonstrated for brominated cinnamic acid analogs. X-ray crystallography remains the gold standard for unambiguous stereochemical assignment .
Methodological Notes
- Synthetic Optimization : Monitor reactions via thin-layer chromatography (TLC) with UV visualization. Adjust stoichiometry if unreacted starting material persists.
- Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) for analogs like 2-bromo-4-chlorophenylacetonitrile to validate assignments .
- Contradiction Management : Use orthogonal techniques (e.g., HRMS + NMR) to confirm molecular identity when spectral data conflicts with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
